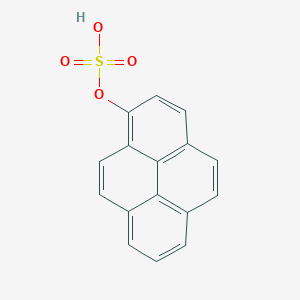
1-Pyrenylsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrenylsulfate is a member of pyrenes.
科学的研究の応用
Chemical Properties and Formation
1-Pyrenylsulfate is formed through the metabolic oxidation of pyrene, primarily occurring in organisms exposed to this PAH. The metabolic pathway involves the hydroxylation of pyrene at the C-1 position, leading to the formation of 1-hydroxypyrene, which is subsequently conjugated with sulfate to yield this compound . This process highlights the compound's role as a biomarker for exposure to pyrene and other PAHs.
Environmental Monitoring
This compound serves as a biomarker for assessing human and wildlife exposure to pyrene. Its presence in biological samples, such as urine, indicates metabolic processing of pyrene and can be used to evaluate environmental contamination levels. Studies have shown that measuring levels of this compound in urine can provide insights into the extent of exposure to PAHs in populations living near contaminated sites .
Bioremediation
The degradation of pyrene by microorganisms is an essential process for bioremediation efforts aimed at cleaning contaminated environments. Research has demonstrated that certain fungi can effectively degrade pyrene, producing metabolites like this compound during their metabolic processes. For instance, marine-derived fungi have been shown to degrade nearly 100% of pyrene within 48 hours while generating non-toxic byproducts . This capability makes this compound a relevant intermediate in bioremediation strategies targeting PAH-contaminated sites.
Toxicological Studies
The study of this compound is crucial for understanding the toxicological effects of pyrene and its derivatives. As a conjugated metabolite, it may exhibit different toxicological profiles compared to its parent compound. Research indicates that the metabolic conversion of pyrene into this compound may influence its toxicity and bioavailability, thereby affecting risk assessments related to PAH exposure .
Case Study 1: Biodegradation by Marine Fungi
A study focused on the biodegradation capabilities of Marasmiellus sp. demonstrated that this fungus could degrade pyrene efficiently under saline conditions, with significant production of this compound as an intermediate metabolite. The research highlighted the potential for using marine fungi in bioremediation applications targeting PAH-contaminated environments .
Case Study 2: Metabolic Pathways in Soil Fungi
Indigenous fungi from contaminated sites have been investigated for their ability to metabolize pyrene. These studies revealed that various fungal strains could utilize pyrene as a carbon source, leading to the formation of this compound among other metabolites. The findings suggest that these fungi play a vital role in natural attenuation processes within contaminated soils .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Environmental Monitoring | Use as a biomarker for PAH exposure | Detected in urine samples from exposed populations |
| Bioremediation | Intermediate in microbial degradation pathways | Efficient degradation by marine-derived fungi |
| Toxicological Studies | Assessment of toxicity profiles related to PAH exposure | Metabolic conversion affects toxicity and bioavailability |
特性
分子式 |
C16H10O4S |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
pyren-1-yl hydrogen sulfate |
InChI |
InChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) |
InChIキー |
PPWRGGIIPLXGJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















